Scientific Field: Oncology, specifically Breast Cancer Research
Summary of the Application: The compound K03861 has been used in research related to triple-negative breast cancer (TNBC). In a study, it was found that TNBC cells with high ACTL6A expression were more sensitive to the CDK2 inhibitor, K03861 .
Methods of Application or Experimental Procedures: The study involved the use of Co-IP, mass spectrometry, and ChIP assays to define ACTL6A regulation of MYC and its target gene, CDK2. The role of ACTL6A in TNBC was studied using soft-agar, colony formation, flow cytometry, and tumor formation in nude mice. The CDK2 inhibitor K03861 was used in testing combination therapy in vitro and in vivo .
Results or Outcomes: The study found that ACTL6A overexpression promoted cell proliferation and tumor growth in TNBC cells in vitro and in vivo, which was dependent on MYC signaling. Furthermore, co-therapy with paclitaxel and the CDK2 inhibitor K03861 showed synergistic effects in tumor suppression .
K03861, also known as AUZ454, is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), classified as a type II inhibitor. The compound has the chemical formula N-[4-[(2-amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]urea and is identified by the CAS number 853299-07-7. K03861 functions by disrupting the activity of CDK2, which plays a critical role in cell cycle regulation, transcription, and neuronal function. The inhibition of CDK2 is particularly relevant in cancer research, as dysregulation of CDKs is frequently observed in various human tumors .
K03861 primarily acts through competitive inhibition of the cyclin-CDK complexes. As a type II inhibitor, it binds to a site distinct from the ATP-binding pocket of CDK2, which allows it to interfere with the interaction between CDKs and their regulatory cyclins. This unique binding mode is essential for its inhibitory action and has been elucidated through crystallographic studies, revealing how K03861 occupies a specific region that affects kinase activity without directly competing with ATP .
The biological activity of K03861 has been characterized by its affinity for CDK2, with dissociation constants (Kd) reported at 50 nM for wild-type CDK2 and varying affinities for mutant forms (18.6 nM for CDK2(C118L), 15.4 nM for CDK2(A144C), and 9.7 nM for CDK2(C118L/A144C)) . This potency suggests that K03861 effectively inhibits both wild-type and certain mutant forms of CDK2, making it a valuable tool in studying cell cycle dynamics and potential therapeutic applications in cancer treatment.
Detailed synthetic routes can vary but generally follow established organic synthesis methodologies focusing on functional group transformations and coupling reactions .
K03861 has significant applications in both research and potential therapeutic contexts:
Interaction studies involving K03861 have focused on its binding affinity to various forms of CDK2 and its effects on downstream signaling pathways. These studies have demonstrated that K03861 can selectively inhibit CDK2 activity without significantly affecting other kinases, which is crucial for minimizing off-target effects in therapeutic applications. Additionally, research into its interactions with other cellular proteins can provide insights into its broader biological effects and potential side effects .
Several compounds share structural or functional similarities with K03861, particularly within the class of cyclin-dependent kinase inhibitors. Here are some notable examples:
Compound Name | Type | Target Kinase | Unique Features |
---|---|---|---|
Roscovitine | Type I | CDK2 | First identified selective inhibitor; ATP-competitive |
Palbociclib | Type I | CDK4/6 | Approved for clinical use; selective for CDK4/6 |
Dinaciclib | Type I | Multiple CDKs | Broad-spectrum inhibitor; effective against various cancers |
Uniqueness of K03861: Unlike many type I inhibitors that compete directly with ATP binding, K03861's type II mechanism allows it to bind at an alternative site, providing a different approach to inhibiting CDK2 activity. This can potentially lead to reduced toxicity and improved specificity compared to traditional ATP-competitive inhibitors .